4-[3-(pyridin-2-yloxy)benzoyl]morpholine
Description
4-[3-(Pyridin-2-yloxy)benzoyl]morpholine is a synthetic morpholine derivative characterized by a benzoyl group substituted at the 3-position with a pyridin-2-yloxy moiety. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, is a pharmacologically privileged scaffold known to enhance bioavailability and modulate electronic properties in drug design.
Properties
IUPAC Name |
morpholin-4-yl-(3-pyridin-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-16(18-8-10-20-11-9-18)13-4-3-5-14(12-13)21-15-6-1-2-7-17-15/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHCNTKUIHKYPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(pyridin-2-yloxy)benzoyl]morpholine typically involves the reaction of morpholine with 3-(pyridin-2-yloxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(pyridin-2-yloxy)benzoyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[3-(pyridin-2-yloxy)benzoyl]morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(pyridin-2-yloxy)benzoyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Anti-Parasitic Morpholine Derivatives
Compound: 4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine (IC₅₀ = 1.0 µM against T. b. rhodesiense)
- Structural Features: Pyrazole ring linked to morpholine and 4-phenoxyphenyl groups.
- Activity: Pyrazole ring is critical for anti-trypanosomal activity; replacement with isoxazole reduces potency 6-fold. Phenoxy group is essential: Replacement with ethylene decreases efficacy 9-fold. Cytotoxicity: 61.6 µM (comparable to target compound’s pyridin-2-yloxy group, which may offer better selectivity).
- Comparison: The pyridin-2-yloxy substituent in 4-[3-(pyridin-2-yloxy)benzoyl]morpholine may enhance nucleophilicity and target binding compared to phenoxy due to pyridine’s aromatic nitrogen. Benzoyl group (vs.
Fungicidal Morpholine Analogues
Compound : Dimethomorph (CAS 110488-70-5)
- Structure : (E,Z)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl]morpholine.
- Activity : Systemic fungicide targeting Oomycetes (e.g., Phytophthora spp.).
- Key Features :
- Propenyl linker and chlorophenyl/dimethoxyphenyl groups critical for fungal membrane disruption.
- Morpholine enhances solubility and systemic distribution.
- Comparison :
Antibacterial/Antifungal Morpholine Derivatives
Compound : (3S)-3-[4-(Methoxymethoxy)benzyl]morpholine derivatives
- Structure : Benzyl-morpholine derivatives synthesized from L-Tyrosine.
- Key Features :
- Methoxymethoxy group improves lipophilicity and membrane penetration.
- Morpholine backbone stabilizes conformational flexibility.
- Comparison :
Quinoline-Based Morpholine Analogues
Compound: 4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine
- Structure: Quinoline core with pyrrolidine and morpholine substituents.
- Activity : Research applications in oncology (exact targets unspecified).
- Key Features: Quinoline enhances π-π stacking and intercalation with DNA/proteins. Chlorine atom increases electrophilicity and target affinity.
Q & A
Q. What are the critical steps in synthesizing 4-[3-(pyridin-2-yloxy)benzoyl]morpholine, and how are intermediates characterized?
Synthesis typically involves multi-step reactions, including coupling pyridine derivatives with benzoyl-morpholine precursors. Key steps may include:
- Oxidation/Reduction : Use of reagents like hydrogen peroxide (H₂O₂) for oxidation or sodium borohydride (NaBH₄) for selective reductions .
- Substitution : Introducing functional groups via amine or alkoxide nucleophiles .
- Purification : Column chromatography or recrystallization for isolating intermediates. Characterization : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural integrity at each stage .
Q. Which analytical methods are essential for assessing the purity and stability of this compound?
- Chromatography : Reverse-phase HPLC with UV detection monitors purity (>95% threshold for biological assays).
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and polymorphic stability .
- Spectroscopy : Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches ~1700 cm⁻¹) .
Q. How is the biological activity of this morpholine derivative initially screened?
- In vitro assays : Enzymatic inhibition studies (e.g., kinase assays) or receptor-binding experiments (e.g., radioligand displacement) .
- Cytotoxicity profiling : Cell viability assays (e.g., MTT) in cancer or primary cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Factorial Design : Employing Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design identifies optimal conditions for coupling reactions .
- Computational Modeling : Quantum chemical calculations (e.g., DFT) predict transition states and guide solvent selection .
Q. What strategies resolve contradictions in biological activity data across assays?
- Orthogonal Validation : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) alongside enzymatic assays .
- Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .
Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?
- ADME Prediction : Tools like SwissADME calculate logP, solubility, and cytochrome P450 interactions to prioritize analogs .
- Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding modes to refine pharmacophore models .
Q. What reactor design considerations are critical for scaling up synthesis?
- Mixing Efficiency : Use of continuous-flow reactors to manage exothermic reactions and improve heat transfer .
- Catalyst Recovery : Immobilized catalysts in fixed-bed reactors reduce costs and simplify purification .
Q. How do environmental conditions (pH, temperature) affect the compound’s stability in long-term studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
